N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The acetamide moiety is attached via a methylene bridge to the imidazothiazole ring, while the thiophen-2-yl group extends from the acetamide nitrogen. This structural architecture positions the compound within a broader class of bioactive molecules, where imidazothiazole and thiophene moieties are often associated with pharmacological properties such as kinase inhibition or antimicrobial activity .
Cyclization reactions to form the imidazothiazole core.
Functionalization via nucleophilic substitution or coupling reactions to introduce substituents.
Acetylation or alkylation steps to attach the acetamide group .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2/c1-12-17(10-21-18(24)9-15-3-2-8-25-15)26-19-22-16(11-23(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIKKHUZVXJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the 4-fluorophenyl and thiophen-2-yl groups. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide” may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might investigate its efficacy as a drug candidate for treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or advanced materials. Its unique properties might also make it suitable for use in specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Examples from Literature:
Notes:
- The target compound distinguishes itself via the thiophen-2-yl group, which may enhance π-π stacking interactions in biological targets compared to pyridinyl or piperazinyl groups in analogs .
- The 4-fluorophenyl substituent at position 6 likely improves metabolic stability relative to chlorophenyl or methoxyphenyl groups in compounds like 5f and 5h .
Thiazole/Benzothiazole Derivatives with Acetamide Moieties
Representative Compounds:
Comparison Insights :
- Thiophen-2-yl acetamide derivatives (e.g., ) share electronic features with the target compound but lack the fused bicyclic system, which may reduce metabolic stability .
Urea vs. Acetamide Derivatives
Example from :
| Compound ID | Core Structure | Functional Group | Substituents | Molecular Weight |
|---|---|---|---|---|
| 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea | Imidazo[2,1-b]thiazole | Urea | 2,3-Dimethylphenyl | 408.5 |
Key Differences :
- Urea derivatives typically exhibit stronger hydrogen-bonding capacity than acetamides, which may enhance target engagement but reduce cell permeability .
Tables of Critical Data
Table 1: Physicochemical Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, alkylation, and coupling reactions. For example, imidazo[2,1-b]thiazole intermediates are prepared by reacting substituted phenylhydrazines with thiourea derivatives under reflux conditions in ethanol or DMF. Key intermediates like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide are characterized using melting point analysis, IR (to confirm C=O, N-H stretches), and NMR (to verify substituent regiochemistry) . Final steps often involve coupling with thiophene-2-acetic acid derivatives using carbodiimide-based activating agents.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm, C-S-C at ~600–700 cm) .
- NMR Spectroscopy : NMR resolves methylene protons (δ 4.2–4.8 ppm for -CH- groups) and aromatic protons (δ 6.8–8.2 ppm for fluorophenyl/thiophene rings). NMR confirms carbonyl carbons (δ ~170 ppm) and quaternary carbons in heterocycles .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What solvents and catalysts are typically employed in its synthesis, and how do they influence yield?
- Methodological Answer : Ethanol, DMF, and acetonitrile are common solvents due to their polarity and ability to dissolve intermediates. Catalysts like triethylamine (for deprotonation) and iodine (for cyclization) are critical. For example, DMF enhances nucleophilicity in coupling reactions, achieving yields >70%, while acetonitrile facilitates rapid cyclization of thiadiazole intermediates at reflux .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological target interactions of this compound?
- Methodological Answer :
Target Selection : Prioritize enzymes like acetylcholinesterase (AChE) or kinases based on structural analogs (e.g., imidazo[2,1-b]thiazoles show AChE inhibition) .
Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for flexibility.
Validation : Compare docking poses with co-crystallized ligands (e.g., PDB ID 1ACJ for AChE). Key interactions include π-π stacking with fluorophenyl rings and hydrogen bonding with acetamide carbonyls .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to assess rapid degradation (e.g., CYP450-mediated oxidation of thiophene rings) that may reduce in vivo efficacy .
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution via LC-MS/MS. Poor solubility (logP >3) may necessitate formulation adjustments (e.g., PEGylation) .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant microbial strains?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-fluorophenyl position to enhance membrane penetration .
- Side Chain Variations : Replace thiophene-2-yl with substituted pyridines to reduce metabolic liability.
- Biological Testing : Use minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv, correlating substituent hydrophobicity (clogP) with activity .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- HPLC-MS Purity Analysis : Use C18 columns (gradient: 0.1% formic acid in HO/ACN) to detect byproducts (e.g., des-fluoro analogs at RT ~12.3 min).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile sites (e.g., acetamide hydrolysis) .
- ICH Guidelines : Ensure impurities are <0.15% via qNMR or LC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
